molecular formula C7H11NO2 B3105033 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde CAS No. 151680-94-3

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde

Cat. No.: B3105033
CAS No.: 151680-94-3
M. Wt: 141.17 g/mol
InChI Key: AJFSCSDBZZWURY-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde is a heterocyclic compound with the molecular formula C7H11NO2. It is characterized by a pyrrolidinone ring substituted with a methyl group and an acetaldehyde group.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters and purification steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 2-(2-oxopyrrolidin-1-yl)acetate: Similar in structure but with an ester group instead of an aldehyde group.

    2-Oxo-1-pyrrolidineacetic acid methyl ester: Another related compound with a carboxylic acid ester group.

    Methoxy (2-oxopyrrolidin-1-yl) acetate: Contains a methoxy group instead of a methyl group.

Uniqueness: 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(1-methyl-2-oxopyrrolidin-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-2-6(3-5-9)7(8)10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFSCSDBZZWURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dimethylsulphoxide (1.7 ml) in dichloromethane (10 ml) was added dropwise over 5 min to a stirred solution of oxalyl chloride (1.0 ml) in dichloromethane (20 ml) at - 72° under nitrogen. The resultant solution was stirred at - 72° for 5 min then a suspension of 3-(2-hydroxyethyl)-1-methyl-2-pyrrolidinone (1.30 g) in dichloromethane (10 ml) and dimethylsulphoxide (1 ml; added to improve dissolution of the alcohol) was added dropwise over 8 min. The resultant cloudy solution was stirred at - 72° for 15 min then treated with triethylamine (7.0 ml). The resultant suspension was warmed to room temperature and stirred at room temperature for 1 h. The suspension was filtered. The residue was washed with ethyl acetate. The combined filtrate and washings were evaporated to give a semi-solid which was chromatographed using a mixture of ethyl acetate and methanol (5:1) as the eluent, to give the title compound (743 mg).
Quantity
1 mL
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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20 mL
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solvent
Reaction Step One
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1.7 mL
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solvent
Reaction Step One
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resultant solution
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1.3 g
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reactant
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10 mL
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[Compound]
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alcohol
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7 mL
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resultant suspension
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde
Reactant of Route 2
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde
Reactant of Route 3
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde
Reactant of Route 5
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde
Reactant of Route 6
2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde

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